molecular formula C6H11NO3 B3260475 2-(N-Methylacetamido)propanoic acid CAS No. 33099-03-5

2-(N-Methylacetamido)propanoic acid

Cat. No.: B3260475
CAS No.: 33099-03-5
M. Wt: 145.16 g/mol
InChI Key: CSNMMNNSBJWRQB-UHFFFAOYSA-N
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Description

“2-(N-Methylacetamido)propanoic acid” is a compound with the molecular formula C6H11NO3 . It falls under the category of Amino Acid Derivatives in Life Science .


Synthesis Analysis

The synthesis of “this compound” could potentially involve the reaction of propionyl-coenzyme A, which is the precursor for propionic acid biosynthesis, to n-propanol . The production of n-propanol was limited by NADH availability, which was improved significantly by using glycerol as the carbon source .

Scientific Research Applications

ER to Synapse Trafficking of NMDA Receptors

Research into the early biosynthetic pathway, transport after release from the endoplasmic reticulum (ER), and plasma membrane behavior of NMDA receptors (NMDARs) is crucial. NMDARs, which mediate slow excitatory neurotransmission, involve complex molecular mechanisms that include various amino acids and related compounds in their biosynthesis and regulation. The understanding of these pathways is vital for grasping how neurons regulate synaptic numbers and types of receptors, which has implications for psychiatric and neurological diseases (Horak et al., 2014).

Sorption of Herbicides to Soil and Organic Matter

The sorption behaviors of various phenoxy herbicides, including 2,4-D and derivatives like 2-(2,4-dichlorophenoxy)propanoic acid, highlight the interactions between these compounds and environmental matrices. Understanding these interactions is crucial for assessing environmental contamination risks and developing remediation strategies. The study provides insights into how soil parameters such as pH, organic carbon content, and iron oxides influence herbicide sorption, which has broader implications for environmental science and pollution control (Werner et al., 2012).

Biological Effects of Related Compounds

A comprehensive review of the toxicology of acetamide and its derivatives, including N-Methylacetamide (MMAC), sheds light on the biological consequences of exposure to these chemicals. The review covers the commercial importance of these chemicals and their biological responses, which vary both qualitatively and quantitatively. This information is crucial for understanding the safety, environmental, and health impacts of exposure to these compounds and their derivatives (Kennedy, 2001).

Nitrogenous Disinfection By-products in Drinking Water

The formation of nitrogenous disinfection by-products (N-DBPs) from various precursors, including amino acids and related compounds, during water treatment processes highlights the importance of understanding chemical interactions in water treatment. The review emphasizes the need for identifying and controlling N-DBP precursors to ensure water safety and minimize potential health risks. This research has implications for public health and environmental protection (Bond et al., 2012).

Properties

IUPAC Name

2-[acetyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNMMNNSBJWRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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